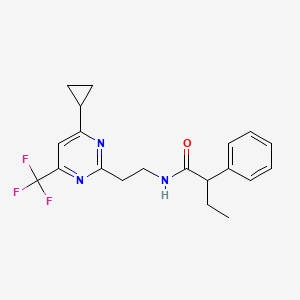

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c1-2-15(13-6-4-3-5-7-13)19(27)24-11-10-18-25-16(14-8-9-14)12-17(26-18)20(21,22)23/h3-7,12,14-15H,2,8-11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAMUCFVWRWKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide involves several steps. One common method includes the reaction of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with 2-phenylbutanoyl chloride under suitable conditions to yield the final product . Industrial production methods may involve solution-phase parallel synthesis and high throughput evaluation to optimize yield and purity .

Chemical Reactions Analysis

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory and immune responses. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and modulate immune responses.

Comparison with Similar Compounds

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide can be compared with other pyrimidine derivatives, such as:

2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide: Known for its anti-inflammatory properties.

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: Studied for its potential antimicrobial effects.

The uniqueness of this compound lies in its specific structural features and the combination of pharmacological activities it exhibits.

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety, linked to an ethyl chain that connects to a phenylbutanamide group. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, contributing to its biological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C18H22F3N3O |

| Molecular Weight | 351.38 g/mol |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable interactions with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Receptor Modulation : It selectively binds to certain receptors, influencing signaling pathways that may be relevant in cancer treatment and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Lines : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer drug .

- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including enhanced bioavailability and metabolic stability due to the trifluoromethyl group, which may improve its therapeutic profile compared to similar compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrimidine core with different substitutions | Anti-inflammatory | Enhanced solubility |

| Compound B | Similar trifluoromethyl substitution | Anticancer | Increased receptor affinity |

| Compound C | Cyclopropane structure without trifluoromethyl | Antimicrobial | Lower metabolic stability |

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be controlled to enhance yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine core. Key steps include:

- Cyclopropane introduction : Alkylation of 4-chloro-6-(trifluoromethyl)pyrimidine with cyclopropyl reagents under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Amide coupling : Reacting the intermediate amine with 2-phenylbutanoyl chloride using HATU/DIPEA in dichloromethane .

Optimization Tips : - Temperature control : Maintain ≤70°C to prevent decomposition of the trifluoromethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Use Pd-mediated cross-coupling for regioselective alkylation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine alkylation | Cyclopropylmagnesium bromide, THF, 0°C → RT | 65–72 | 90–95% |

| Amide coupling | HATU, DIPEA, DCM, RT, 12h | 78–85 | ≥98% |

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

- Target selection : Prioritize kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Assay protocols :

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve contradictions between computational predictions and experimental yields?

Methodological Answer:

Q. Table 2: Computational vs. Experimental Yield Comparison

| Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| 25 | 85 | 72 |

| 40 | 90 | 68 |

| 60 | 95 | 55 |

Q. What strategies can address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Source identification :

- Normalization : Express activity as % inhibition relative to positive/negative controls.

Q. How can molecular docking studies guide the design of analogs with improved target selectivity?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Glide for docking into crystal structures (e.g., PDB: 1M17 for EGFR).

- Focus areas :

Q. What analytical techniques are critical for assessing compound purity and stability under storage conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group in biological activity?

Methodological Answer:

- Analog synthesis : Replace cyclopropyl with cyclohexyl or methyl groups.

- Activity profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.